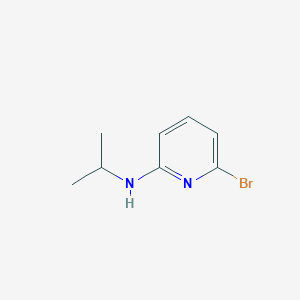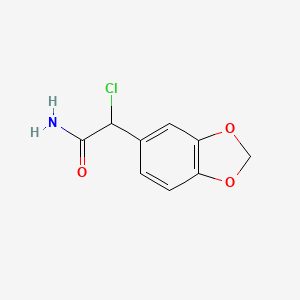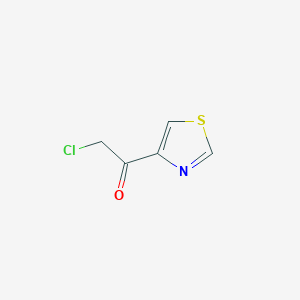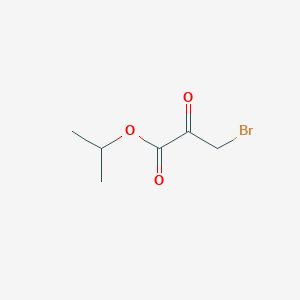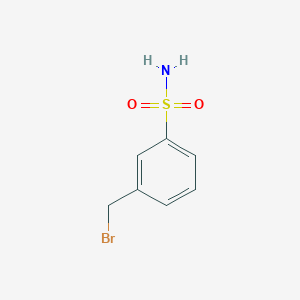
3-Brommethylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromomethylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is characterized by a bromomethyl group attached to a benzenesulfonamide structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
3-Bromomethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: Research into potential therapeutic agents, including antimicrobial and anticancer compounds, often involves 3-Bromomethylbenzenesulfonamide as a precursor or intermediate.
Industry: It is utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals .
Wirkmechanismus
Target of Action
3-Bromomethylbenzenesulfonamide is a type of sulfonamide, a class of drugs that have been used as antibacterial agents for decades . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including 3-Bromomethylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from being utilized, thereby inhibiting the synthesis of folic acid and, consequently, DNA production .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathway that leads to the production of DNA in bacteria . This disruption affects the bacteria’s ability to replicate, leading to a decrease in bacterial population and helping to combat bacterial infections .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of 3-Bromomethylbenzenesulfonamide’s action at the molecular level is the inhibition of folic acid synthesis, which leads to the disruption of DNA production in bacteria . At the cellular level, this results in the inability of the bacteria to replicate, leading to a decrease in bacterial population .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromomethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the bromination of benzenesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction typically occurs at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 3-Bromomethylbenzenesulfonamide often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromomethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl bromides or other oxidized products under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield benzenesulfonamide or other reduced derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products:
- Substituted sulfonamides
- Sulfonyl bromides
- Reduced benzenesulfonamide derivatives
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromomethylbenzenesulfonamide: Similar structure but with the bromomethyl group in the para position, leading to different reactivity and applications.
3-Chloromethylbenzenesulfonamide: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and chemical properties .
Uniqueness: 3-Bromomethylbenzenesulfonamide is unique due to its specific reactivity profile, which allows for selective modification of target molecules in both chemical and biological contexts. Its bromomethyl group provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
3-(bromomethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNIOOLFFGHZMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604744 |
Source


|
| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220798-52-7 |
Source


|
| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)
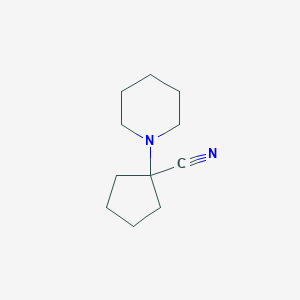


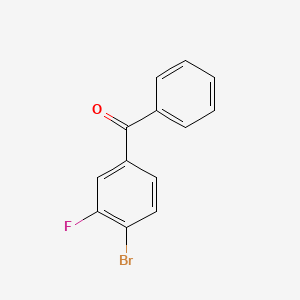
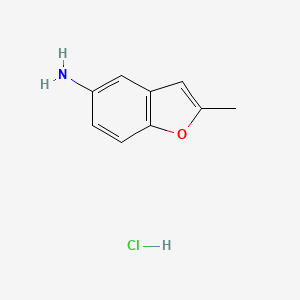
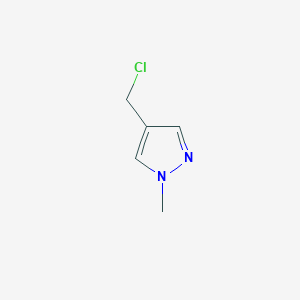
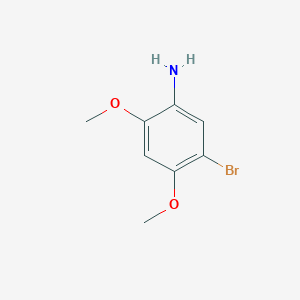
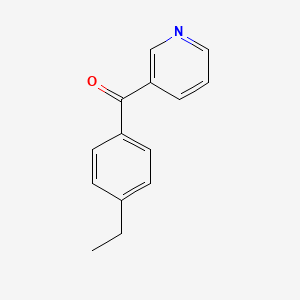
![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)
